molecular formula C21H29N3O6 B1599599 Z-Pro-Leu-Gly-OH CAS No. 7801-38-9

Z-Pro-Leu-Gly-OH

Cat. No. B1599599
CAS RN: 7801-38-9
M. Wt: 419.5 g/mol
InChI Key: WOTUJALMKRAEDD-IRXDYDNUSA-N
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Description

Z-Pro-Leu-Gly-OH, also known as ZPLG or Z-L-P-L-G-OH, is a peptide that has gained attention in the field of scientific research due to its potential applications in various fields. ZPLG is a tetrapeptide consisting of the amino acids proline, leucine, glycine, and a C-terminal carboxylic acid group.

Scientific Research Applications

Structural Analysis and Binding Capability

  • Gas Phase Structure and Hydrogen Bonding: Z-Pro-Leu-Gly-OH, when investigated in the gas phase, forms a γ-turn structure with a free C-terminal carboxyl group. This structure differs from its amide-capped variant, indicating variations in hydrogen-bonding networks. These structural differences can impact binding capabilities in the gas phase (Chakraborty et al., 2012).

Peptide Synthesis and Enzyme Catalysis

  • Synthesis via Enzyme Catalysis: Z-Pro-Leu-Gly-OH and its derivatives have been synthesized using enzymes like thermolysin and alpha-chymotrypsin. This process involves determining optimum conditions such as pH, enzyme concentration, and substrate ratios, highlighting the peptide's role in enzyme-catalyzed synthetic processes (Cheng et al., 2009).

Neurobiological Effects

  • Influence on Memory Processes: Z-Pro-Leu-Gly-NH2, a related peptide, has been observed to attenuate puromycin-induced amnesia in mice, suggesting that Z-Pro-Leu-Gly-OH and its derivatives might influence neurobiological processes, particularly memory and learning (Flexner et al., 1978).

Potential in Cancer Therapeutics

  • Zinc(II) Complexes for DNA Binding and Cleavage: Zinc(II) complexes involving Pro-Leu dipeptides (closely related to Z-Pro-Leu-Gly-OH) have been explored for their potential in binding to DNA and inducing cleavage. These complexes could have applications in cancer chemotherapy as they can specifically target DNA sequences (Parveen et al., 2013).

Inhibition of Proteolytic Enzymes

  • Specific Inhibition of Enzymes: A derivative of Z-Pro-Leu-Gly, namely Z-Gly-Pro-CHN2, has been found to specifically inhibit post-proline cleaving enzymes, highlighting its potential use in studying neuropeptide metabolism and potentially regulating proteolytic activity in various biological processes (Knisatschek & Bauer, 1986).

properties

IUPAC Name

2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O6/c1-14(2)11-16(19(27)22-12-18(25)26)23-20(28)17-9-6-10-24(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTUJALMKRAEDD-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428583
Record name AC1OLQUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Pro-Leu-Gly-OH

CAS RN

7801-38-9
Record name AC1OLQUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
S Chakraborty, K Yamada, S Ishiuchi, M Fujii - Chemical Physics Letters, 2012 - Elsevier
… Z-Pro-Leu-Gly–NH 2 and Z-Pro-Leu-Gly–OH, are investigated by infrared (IR) spectroscopy, using … The Z-Pro-Leu-Gly–OH in the gas phase forms successive γ-turn structure with free C-…
Number of citations: 17 www.sciencedirect.com
M Jelinski, K Hamacher… - Journal of Labelled …, 2002 - Wiley Online Library
… [18F]Fluoroethylamine was reacted with Z–Pro–Leu–Gly–OH in presence of the coupling reagent TBTU or with activated esters of the model-tripeptide. The activated ester method as …
RL JOHNSON, RB MILLER - International journal of peptide …, 1984 - Wiley Online Library
… ketomethylene analogues of the peptides, Z-Pro-Leu-Gly-OH and Leu-Gly-Val-Phe-OCH3. … 11, the ketomethylene analogue of the tripeptide ZPro-Leu-Gly-OH, in an 85% yield. In a …
Number of citations: 17 onlinelibrary.wiley.com
J Matsoukas, P Cordopatis… - The Journal of Organic …, 1977 - ACS Publications
… To a chilled solution of Z-Pro-Leu-Gly-OH (4.19 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) in THF (20 mL) was added ethyl chlorocarbonate (1.1 g, 10 mmol). After 3 min a solution …
Number of citations: 12 pubs.acs.org
YF Ting, CW Smith, GL Stahl, R Walter… - Journal of Medicinal …, 1980 - ACS Publications
… Z-Pro-Leu-Gly-N(CH3)2 was prepared by reaction of dimethylamine with the mixed anhydride of Z-Pro-Leu-Gly-OH.10 The protecting groups were simultaneously removed from the …
Number of citations: 8 pubs.acs.org
RL Johnson, EE Smissman… - Journal of medicinal …, 1978 - ACS Publications
… ester Z-ProLeu-Gly-OCH3 (16), on the other hand, was treated with either methylamine or aqueous sodium hydroxide to give Z-Pro-Leu-Gly-NHCH3 (17) and Z-Pro-Leu-Gly-OH (18), …
Number of citations: 35 pubs.acs.org
O Dowling - 1998 - doras.dcu.ie
Cytosolic bovine brain prolyl oligopeptidase was purified from whole brain using ammonium suphate precipitation and chnitnjtography with DEAE sepharose, S200 gel filtration, …
Number of citations: 0 doras.dcu.ie
H Maus, P Müller, M Meta, SN Hoba… - … A European Journal, 2023 - Wiley Online Library
Fluorometric assays are one of the most frequently used methods in medicinal chemistry. Over the last 50 years, the reporter molecules for the detection of protease activity have …
RB Miller - 1983 - search.proquest.com
… of the resulting aldehyde to the carboxylic acid was carried ojjt simultaneously using Cr03 in H2SO4 and afforded 48, the ketomethylene analog of the tripeptide Z-Pro-Leu-Gly-OH, in …
Number of citations: 0 search.proquest.com
K Schwing, M Gerhards - International Reviews in Physical …, 2016 - Taylor & Francis
… The structure found for Z-Pro-Leu-Gly-OH was quite different with two sequences of C 7 … in Z-Pro-Leu-Gly-OH. However, especially the free carboxyl group in Z-Pro-Leu-Gly-OH offers a …
Number of citations: 54 www.tandfonline.com

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